2-Phenoxypropionic acid alpha-((isopropylmethylamino)methyl)benzyl ester hydrochloride
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Overview
Description
2-Phenoxypropionic acid alpha-((isopropylmethylamino)methyl)benzyl ester hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a phenoxy group, a propionic acid moiety, and an isopropylmethylamino group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxypropionic acid alpha-((isopropylmethylamino)methyl)benzyl ester hydrochloride typically involves multiple steps:
Formation of 2-Phenoxypropionic Acid: This can be achieved through the reaction of phenol with propionic acid under acidic conditions.
Esterification: The 2-Phenoxypropionic acid is then esterified with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.
Amidation: The ester is then reacted with isopropylmethylamine to form the corresponding amide.
Hydrochloride Formation: Finally, the amide is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the ester or amide functionalities, converting them to alcohols or amines, respectively.
Substitution: Nucleophilic substitution reactions can take place at the benzyl ester moiety, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Various substituted benzyl esters.
Scientific Research Applications
2-Phenoxypropionic acid alpha-((isopropylmethylamino)methyl)benzyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, while the isopropylmethylamino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxypropionic Acid: Lacks the isopropylmethylamino and benzyl ester groups, making it less versatile.
2-Methyl-2-Phenoxypropionic Acid: Similar structure but with a methyl group, leading to different reactivity and applications.
Uniqueness
2-Phenoxypropionic acid alpha-((isopropylmethylamino)methyl)benzyl ester hydrochloride is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
110246-50-9 |
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Molecular Formula |
C21H28ClNO3 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
[2-[methyl(propan-2-yl)amino]-1-phenylethyl] 2-phenoxypropanoate;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-16(2)22(4)15-20(18-11-7-5-8-12-18)25-21(23)17(3)24-19-13-9-6-10-14-19;/h5-14,16-17,20H,15H2,1-4H3;1H |
InChI Key |
UAXGSWUXYJGCKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CC(C1=CC=CC=C1)OC(=O)C(C)OC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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